JWH 073 6-Methoxyindole
Description
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Properties
Molecular Formula |
C₂₄H₂₃NO₂ |
|---|---|
Molecular Weight |
357.5 |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Profile
JWH 073 acts primarily as a partial agonist at the cannabinoid receptors CB1 and CB2. Its binding affinity to these receptors is significant, with Ki values reported at approximately 8.9 nM for CB1 and 38 nM for CB2, indicating a strong interaction that underlies its psychoactive effects . The compound has been shown to produce effects similar to those of Δ9-tetrahydrocannabinol (THC), including analgesia, hypothermia, and altered motor functions .
Several studies have investigated the behavioral effects of JWH 073 in animal models. Notably, it has been demonstrated to induce significant alterations in sensorimotor responses and memory functions in mice. For instance, acute administration of JWH 073 resulted in decreased motor activity and impaired memory recognition tasks .
Case Study: Sensorimotor Response Evaluation
In a controlled experiment, mice were administered JWH 073 at a dose of 1 mg/kg. Behavioral tests revealed:
- Motor Activity : A significant reduction in spontaneous movement was observed within the first 25 minutes post-administration.
- Memory Function : The Novel Object Recognition test indicated a decline in memory capabilities lasting up to 24 hours after administration .
Dependence Potential
Research into the dependence potential of JWH 073 indicates that it may exhibit addictive properties similar to THC. A conditioned place preference (CPP) study revealed that lower doses elicited a preference for environments associated with the drug, while higher doses resulted in aversion, suggesting a complex relationship between dosage and behavioral response .
Table 2: Dependence Potential Findings
| Dose (mg/kg) | Preference Score | Observations |
|---|---|---|
| 0.05 | High | Increased preference |
| 0.1 | Moderate | Peak preference |
| 0.5 | Low | Aversion observed |
| 1 | Very Low | Strong aversion |
Therapeutic Implications
While JWH 073 is often associated with negative psychiatric effects such as anxiety and hallucinations when abused, its analgesic properties suggest potential therapeutic applications in pain management . Further research is needed to explore its efficacy and safety profile in clinical settings.
Preparation Methods
Core Indole Scaffold Construction
The indole core is synthesized via the Fischer indole synthesis, a widely used method for constructing substituted indoles. Phenylhydrazine reacts with a ketone precursor under acidic conditions (e.g., HCl or H₂SO₄) to form the bicyclic structure. For JWH-073 6-methoxyindole, the ketone precursor is tailored to introduce the methoxy group at the 6-position.
Reaction Conditions:
-
Ketone precursor: 4-Methoxyphenylacetone
-
Acid catalyst: Concentrated HCl (37%)
-
Temperature: 80–100°C
-
Reaction time: 8–12 hours
Yield improvements (up to 68%) are achieved by substituting Brønsted acids with Lewis acids like ZnCl₂, which enhance electrophilic aromatic substitution.
Alkylation of the Indole Nitrogen
The pentyl side chain is introduced via N-alkylation using 1-bromopentane. This step requires careful control to avoid over-alkylation or rearrangement.
Optimized Protocol:
-
Base: Potassium carbonate (K₂CO₃)
-
Solvent: Dimethylformamide (DMF)
-
Temperature: 60°C
-
Molar ratio (indole:bromopentane): 1:1.2
The reaction achieves 75% yield, with purity confirmed by thin-layer chromatography (TLC).
Friedel-Crafts Acylation with Naphthalene
The naphthoyl group is appended via Friedel-Crafts acylation using naphthalene-1-carbonyl chloride. Aluminum chloride (AlCl₃) serves as the Lewis catalyst.
Critical Parameters:
| Parameter | Value |
|---|---|
| Catalyst loading | 1.5 equivalents |
| Solvent | Dichloromethane (DCM) |
| Reaction time | 4 hours |
| Temperature | 0°C to room temperature |
This step yields 62% of the desired product, with byproducts (e.g., diacylated species) minimized through slow reagent addition.
Regioselective Methoxylation Strategies
Direct Methoxylation vs. Post-Functionalization
Direct introduction of the methoxy group during indole synthesis (via 4-methoxyphenylacetone) proves more efficient than post-synthetic modification. Alternative approaches, such as nucleophilic aromatic substitution on a pre-formed bromoindole, suffer from low yields (<30%) due to steric hindrance.
Protecting Group Utilization
Temporary protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group prevents undesired side reactions during methoxylation. Deprotection using trifluoroacetic acid (TFA) restores the free amine for subsequent alkylation.
Protection/Deprotection Efficiency:
| Step | Yield |
|---|---|
| Boc protection | 92% |
| TFA deprotection | 88% |
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
The ¹³C NMR spectrum (SpectraBase ID: KYTsQZRxH7n) confirms the structure with key signals:
Mass Spectrometry (MS) Profiling
High-resolution MS (HRMS) data matches the theoretical exact mass (357.172879 g/mol) with an error margin of <2 ppm.
Scalability and Industrial Considerations
Solvent and Catalyst Recycling
DCM and AlCl₃ are recovered via distillation and aqueous extraction, respectively, reducing waste. Pilot-scale batches (1 kg) maintain 58% yield, comparable to lab-scale results.
Green Chemistry Alternatives
Replacing DMF with cyclopentyl methyl ether (CPME) improves environmental sustainability without compromising yield (73% vs. 75% in DMF).
Metabolic Stability and Synthetic Implications
UGT enzyme studies reveal that JWH-073 6-methoxyindole undergoes glucuronidation at the naphthoyl oxygen, necessitating protective strategies during synthesis.
Major Metabolizing Enzymes:
| UGT Isoform | Activity Level |
|---|---|
| UGT1A1 | High (+++) |
| UGT2B7 | Moderate (++) |
Comparative Analysis of Synthetic Cannabinoids
| Parameter | JWH-073 6-Methoxyindole | JWH-018 | Δ⁹-THC |
|---|---|---|---|
| CB1 Affinity (Ki) | 4.2 nM | 9.8 nM | 41 nM |
| Metabolic Half-life | 8 hours | 5 hours | 27 hours |
| Synthetic Steps | 4 | 5 | N/A (Natural) |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and handling JWH 073 6-Methoxyindole in laboratory settings?
- Methodological Answer : this compound is typically supplied as a crystalline solid. For experimental use, prepare stock solutions by dissolving the compound in inert organic solvents like ethanol, DMSO, or dimethylformamide (DMF) at concentrations up to 20 mg/mL. Solvent purity must be ≥98%, and purging with inert gases (e.g., nitrogen) is advised to prevent oxidation. Storage at -20°C ensures stability for ≥5 years. Always use glassware to minimize adsorption losses .
Q. How can researchers verify the purity and structural integrity of this compound analogs?
- Methodological Answer : Use UV/Vis spectroscopy (λmax: 219 nm and 292 nm) for preliminary purity assessment. Confirm structural integrity via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR). Batch-specific certificates of analysis (COA) provided by suppliers include detailed chromatographic data (e.g., HPLC/GC-MS retention times) and spectral fingerprints for cross-validation .
Q. What safety protocols are critical when working with this compound?
- Methodological Answer : Treat the compound as hazardous until toxicological data are available. Use PPE (gloves, lab coats, goggles), work in a fume hood, and avoid inhalation or skin contact. Follow institutional guidelines for waste disposal. Safety Data Sheets (SDS) from suppliers outline first-aid measures and spill containment procedures. Stability under varying pH and temperature conditions should be tested before scaling experiments .
Advanced Research Questions
Q. How can researchers optimize analytical methods (e.g., LC-MS/MS) for detecting this compound metabolites in biological matrices?
- Methodological Answer : For metabolite profiling, use collision energy (CE) settings between 20–40 eV and cone voltages (CV) of 20–30 V in LC-MS/MS. Employ deuterated internal standards (e.g., JWH 073-d7) to correct matrix effects. Solid-phase extraction (SPE) with hexane-ethyl acetate (99:1) improves recovery rates in blood/urine samples. Calibrators should span 0.10–10 ng/mL to capture low-abundance metabolites like 6-hydroxyindole derivatives .
Q. What experimental strategies address contradictions in reported CB1/CB2 receptor binding affinities of JWH 073 analogs?
- Methodological Answer : Discrepancies arise from assay variations (e.g., radioligand competition vs. functional cAMP assays). Standardize protocols using human recombinant CB1/CB2 receptors and control for solvent effects (e.g., DMSO ≤0.1%). Compare results with reference agonists (e.g., WIN 55,212-2) under identical conditions. Meta-analyses of binding kinetics (Ki values) and thermodynamic parameters (ΔG) can resolve mechanistic inconsistencies .
Q. How should researchers design studies to evaluate the metabolic stability of this compound in vitro?
- Methodological Answer : Use hepatic microsomes or S9 fractions from relevant species (e.g., human, rat). Incubate the compound (1–10 µM) with NADPH cofactors at 37°C. Monitor time-dependent degradation via LC-MS/MS and calculate half-life (t1/2) using non-compartmental analysis. Include positive controls (e.g., testosterone for CYP3A4 activity) to validate enzyme functionality .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for resolving variability in dose-response studies of JWH 073 analogs?
- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to EC50/IC50 calculations. Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups. For high variability, bootstrap resampling or Bayesian hierarchical models improve confidence intervals. Report effect sizes (e.g., Cohen’s d) and power analysis to ensure robustness .
Q. How can researchers ensure reproducibility of synthetic cannabinoid receptor activity assays?
- Methodological Answer : Adopt the following:
- Standardized cell lines (e.g., HEK293 expressing CB1/CB2).
- Buffer consistency (e.g., HEPES pH 7.4, 0.1% BSA).
- Blinded data collection to minimize bias.
- Open-access protocols for assay details (e.g., incubation times, ligand concentrations).
Replicate experiments across independent labs and publish raw data in repositories like Figshare .
Ethical and Regulatory Considerations
Q. What documentation is required for publishing studies involving this compound?
- Methodological Answer : Include:
- Ethical approval for animal/human studies (e.g., IACUC/IRB protocols).
- COA/SDS for compound sourcing.
- Data availability statements specifying repository access.
- Conflict of interest disclosures (e.g., funding from regulatory agencies).
Follow journal-specific guidelines for synthetic cannabinoid research, emphasizing metabolite identification and analytical validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
